Levobupivacaine hydrochloride

Vue d'ensemble

Description

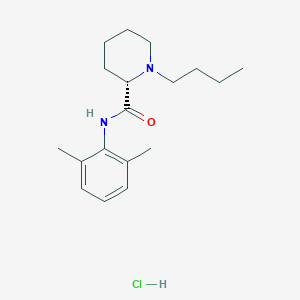

Levobupivacaine hydrochloride is the S(-)-enantiomer of racemic bupivacaine, a long-acting amide-type local anesthetic. It reversibly blocks voltage-gated sodium channels, inhibiting neuronal impulse transmission to produce analgesia and anesthesia . Its molecular formula is C₁₈H₂₈N₂O·HCl, with a molecular weight of 324.89 g/mol . Synthesized via chiral separation using L-(–)-dibenzoyl tartaric acid, it achieves high purity (99.90% chemical purity, 99.30% enantiomeric excess (ee)), surpassing earlier methods (91–99% ee) . Industrially scalable (20 kg batches), the process is optimized for safety, cost, and environmental sustainability . Clinically, it is favored for its reduced cardiotoxicity compared to the R(+)-enantiomer in bupivacaine .

Méthodes De Préparation

Synthetic Routes and Methodologies

Chiral Separation from Racemic Intermediates

The most widely reported method involves chiral resolution of racemic precursors. Starting with (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (28 ), researchers employ l-(–)-dibenzoyl tartaric acid (29 ) for enantiomeric separation . This diastereomeric salt formation selectively isolates the S-enantiomer, which undergoes substitution with 1-bromobutane and subsequent salting to yield this compound (21 ). The three-step process achieves a total yield of 45%, with final purity exceeding 99.90% and ee values of 99.30% .

Critical to this route is the use of dichloromethane as a solvent during alkylation, coupled with potassium carbonate as a base. Reaction calorimetry and accelerating rate calorimetry (ARC) studies confirm the exothermic nature of the substitution step, guiding temperature control protocols to mitigate thermal risks .

Direct Synthesis from Enantiomerically Pure Starting Materials

Alternative approaches bypass chiral separation by starting with S-configured 2-piperidinecarboxylic acid. Condensation with n-butylaldehyde via borohydride reduction yields 1-butylpiperidine-2-carboxylic acid, which is then coupled with 2,6-dimethylaniline . This method reduces steps but requires access to enantiopure starting materials, increasing costs. Pilot studies report comparable purity (>99%) but lower overall yields (38–42%) due to challenges in stereochemical preservation during condensation .

Alkylation of N-(2,6-Dimethylphenyl)piperidine-2-carboxamide

A third route alkylates N-(2,6-dimethylphenyl)piperidine-2-carboxamide with 1-bromobutane under phase-transfer conditions. Toluene or dichloromethane solvents facilitate the reaction, with tetrabutylammonium bromide enhancing reaction kinetics . However, prolonged heating (>12 hours at 80°C) risks forming impurity G (1-butyryl-N-(2,6-xylyl)-2-piperidine formamide), necessitating strict process controls .

Process Optimization and Industrial Scale-Up

Reaction Parameter Optimization

Industrial-scale production (20 kg batches) by China National Medicines Guorui Pharmaceutical Co., Ltd., highlights the importance of:

-

Temperature Control : Maintaining –5°C during butyl chloroformate addition minimizes byproduct formation .

-

Solvent Ratios : Dichloromethane volumes 2–6 times the substrate mass balance solubility and reaction efficiency .

-

Workup Protocols : pH adjustment to 2.0–3.0 with dilute HCl ensures optimal crystallization during salting .

Green Chemistry Considerations

The optimized chiral separation route eliminates corrosive chlorination agents, reducing environmental impact. Solvent recovery systems achieve >90% dichloromethane reuse, aligning with green chemistry principles .

Analytical Methods for Quality Control

Structural Characterization

-

NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and enantiopurity, with key peaks at δ 1.35 (butyl chain) and δ 7.10 (aromatic protons) .

-

X-Ray Diffraction (XRD) : Resolves crystal polymorphism, ensuring batch-to-batch consistency .

Purity Assessment

A novel HPLC method employs a Chiralpak AD-H column (4.6 × 250 mm, 5 μm) with n-hexane:ethanol:diethylamine (80:20:0.1) mobile phase, achieving baseline separation of levobupivacaine from R-bupivacaine (retention times: 12.3 vs. 14.7 minutes) .

Impurity Profiling and Control Strategies

Identification of Impurity G

Impurity G (C19H28N2O3) forms via over-alkylation under prolonged high-temperature conditions . Synthesis involves reacting N-(2',6'-xylyl)-2-piperidine formamide with butyl chloroformate in dichloromethane, followed by crystallization from ethyl acetate/hexane .

Mitigation Strategies

-

Reaction Time Limits : Restricting alkylation to ≤8 hours reduces impurity G levels to <0.1% .

-

In-Process Monitoring : TLC (Rf 0.45, ethyl acetate:hexane 1:2) ensures real-time reaction tracking .

Comparative Analysis of Synthesis Methods

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de levobupivacaïne subit diverses réactions chimiques, notamment :

Réactions de substitution : Celles-ci sont cruciales dans le processus de synthèse où des substituants spécifiques sont introduits pour obtenir la structure chimique souhaitée.

Réactions d’oxydation et de réduction : Ces réactions sont impliquées dans les voies métaboliques du chlorhydrate de levobupivacaïne dans l’organisme.

Réactifs et Conditions Courants :

Réactions de substitution : Des réactifs comme le chloroformate de butyle et la triéthylamine sont utilisés dans des conditions de température contrôlées.

Réactions d’oxydation et de réduction : Des enzymes comme le CYP3A4 et le CYP1A2 médient ces réactions dans l’organisme.

Principaux Produits Formés :

Levobupivacaïne desbutylée : Formée par des voies métaboliques.

Levobupivacaïne 3-hydroxy : Un autre produit métabolique.

4. Applications de la Recherche Scientifique

Le chlorhydrate de levobupivacaïne a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé dans l’étude des techniques de séparation chirale et le développement d’agents anesthésiques plus sûrs.

Biologie : Étudié pour ses effets sur les processus cellulaires et la conduction nerveuse.

Médecine : Largement utilisé pour l’anesthésie régionale, la gestion de la douleur et dans les procédures chirurgicales.

Industrie : Employé dans la production de formulations pharmaceutiques et comme étalon dans les techniques analytiques .

Applications De Recherche Scientifique

Regional Anesthesia

Levobupivacaine is extensively used in regional anesthesia techniques, including:

- Epidural Anesthesia : It is commonly administered for pain relief during labor and surgical procedures. Studies indicate that levobupivacaine provides effective analgesia with a similar onset time to bupivacaine but with fewer adverse effects on cardiovascular stability .

- Brachial Plexus Blocks : In supraclavicular brachial plexus blocks, levobupivacaine has demonstrated faster onset times for both sensory and motor blocks compared to bupivacaine, making it a preferred choice for upper limb surgeries .

- Peripheral Nerve Blocks : Its application extends to various peripheral nerve blocks, where it effectively manages postoperative pain while minimizing systemic toxicity .

Ocular Surgery

Levobupivacaine is also utilized in ocular surgeries, such as cataract procedures and vitreoretinal surgeries. Its low toxicity profile makes it suitable for these sensitive applications, providing effective analgesia without significant cardiovascular risks .

Postoperative Pain Management

In postoperative settings, levobupivacaine can be combined with opioids for enhanced analgesia. Its long duration of action allows for effective pain management following major surgical interventions, thus improving patient comfort and satisfaction .

Comparative Studies and Efficacy

Numerous studies have compared levobupivacaine with other local anesthetics:

These studies collectively support the notion that levobupivacaine not only matches but often exceeds the performance of traditional anesthetics like bupivacaine and lidocaine in various clinical scenarios.

Safety Profile

Levobupivacaine is recognized for its reduced incidence of cardiotoxicity compared to its racemic counterpart, bupivacaine. Clinical evidence suggests that patients receiving levobupivacaine experience fewer adverse cardiac events, making it a safer alternative in high-risk populations .

Case Studies

Several case studies highlight the successful use of levobupivacaine in clinical practice:

- Case Study 1 : A patient undergoing elective cesarean section received epidural anesthesia with levobupivacaine (0.5%). The procedure was completed without complications, and the patient reported satisfactory pain control during recovery .

- Case Study 2 : In a study involving patients undergoing knee arthroscopy, those treated with levobupivacaine experienced significantly lower pain scores postoperatively compared to those treated with bupivacaine, indicating its effectiveness in managing postoperative pain .

Mécanisme D'action

Le chlorhydrate de levobupivacaïne exerce ses effets en bloquant les canaux sodium voltage-dépendants dans les membranes cellulaires neuronales. Ce blocage empêche l’initiation et la propagation des impulsions nerveuses, conduisant à une perte réversible de la sensation dans la zone ciblée. La nature lipophile de la levobupivacaïne lui permet de traverser facilement les membranes cellulaires, ce qui améliore son efficacité en tant qu’anesthésique local .

Composés Similaires :

Unicité du chlorhydrate de levobupivacaïne : Le chlorhydrate de levobupivacaïne est unique en raison de son profil de toxicité inférieur, ce qui en fait une option plus sûre pour les patients nécessitant une anesthésie régionale. Sa durée d’action plus longue et sa vasodilatation réduite par rapport à la bupivacaïne contribuent également à ses avantages cliniques .

Comparaison Avec Des Composés Similaires

Bupivacaine Hydrochloride

- Chemical Profile : Racemic mixture (50:50 R(+)- and S(-)-enantiomers); molecular weight 324.89 g/mol (anhydrous) .

- Toxicity : The R(+)-enantiomer exhibits higher cardiotoxicity, linked to prolonged QRS intervals and arrhythmias .

- Efficacy : Similar anesthetic potency to levobupivacaine but with a narrower safety margin .

- Synthesis : Traditional routes involve 5–7 steps with lower yields (e.g., 38% over five steps) and racemic resolution challenges .

Ropivacaine Hydrochloride

- Chemical Profile : S(-)-enantiomer; molecular formula C₁₇H₂₆N₂O·HCl ; longer alkyl chain (propyl vs. butyl in levobupivacaine) .

- Toxicity : Lower cardiotoxicity than bupivacaine but marginally higher than levobupivacaine .

- Efficacy : Less potent than bupivacaine/levobupivacaine, requiring higher doses for equivalent effects .

- Synthesis : Requires chiral pool starting materials, increasing complexity and cost .

Mepivacaine Hydrochloride

- Chemical Profile : Shorter duration; molecular formula C₁₅H₂₂N₂O·HCl .

- Toxicity : Lower systemic toxicity but shorter half-life, limiting use in prolonged procedures .

Data Tables

Table 1: Chemical and Pharmacological Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | ee (%) | Cardiac Toxicity | Solubility (H₂O) |

|---|---|---|---|---|---|

| Levobupivacaine HCl | C₁₈H₂₈N₂O·HCl | 324.89 | 99.30 | Low | 20 mg/mL |

| Bupivacaine HCl | C₁₈H₂₈N₂O·HCl | 324.89 | 50 (racemic) | High | 25 mg/mL |

| Ropivacaine HCl | C₁₇H₂₆N₂O·HCl | 310.86 | >99 | Moderate | 30 mg/mL |

| Mepivacaine HCl | C₁₅H₂₂N₂O·HCl | 282.81 | - | Low | 50 mg/mL |

Sources:

Activité Biologique

Levobupivacaine hydrochloride is a long-acting amide-type local anesthetic, primarily used in clinical settings for regional anesthesia. It is recognized for its efficacy and safety profile, particularly in comparison to its racemic counterpart, bupivacaine. This article examines the biological activity of levobupivacaine, focusing on its pharmacological properties, metabolic pathways, and emerging research findings that highlight its potential beyond local anesthesia.

Pharmacological Characteristics

Mechanism of Action

Levobupivacaine exerts its anesthetic effects by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This action is critical for producing local anesthesia during surgical procedures. The compound is a pure S-enantiomer of bupivacaine, which contributes to its reduced toxicity profile compared to the racemic mixture .

Pharmacokinetics

Levobupivacaine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2 and CYP3A), resulting in inactive metabolites such as 3-hydroxy-levobupivacaine. Notably, no unchanged drug is excreted in urine, making it safer for patients with renal impairment .

Clinical Efficacy and Safety

Comparative Studies

Several studies have demonstrated that levobupivacaine offers a favorable safety profile compared to bupivacaine. A randomized controlled trial comparing intrathecal levobupivacaine with ropivacaine showed that while both provided effective anesthesia, levobupivacaine resulted in longer durations of motor block and analgesia without significant adverse effects .

| Parameter | Levobupivacaine | Ropivacaine |

|---|---|---|

| Duration of Motor Block | 290.5 ± 34.67 min | 222.5 ± 23.00 min |

| Duration of Analgesia | 309.83 ± 36.45 min | 249.50 ± 22.83 min |

| Time to Modified Bromage 3 | 12.17 ± 4.09 min | 7.83 ± 2.84 min |

Emerging Research Findings

Recent studies have explored the potential anticancer properties of levobupivacaine, revealing its ability to induce apoptosis in certain cancer cell lines. Research indicates that levobupivacaine can inhibit glycolysis and oxidative phosphorylation in cancer cells, leading to decreased ATP production and increased markers of apoptosis .

Case Study: Anti-proliferative Effects

In a study examining the effects of levobupivacaine on prostate cancer cells (DU145), it was found that treatment with 1 mM levobupivacaine resulted in significant cell cycle arrest prior to the S-phase and increased levels of reactive oxygen species (ROS). This suggests that levobupivacaine may have applications beyond anesthesia, potentially serving as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the thermal stability and crystallinity of levobupivacaine hydrochloride?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for thermal profiling. DSC can identify melting points and polymorphic transitions (e.g., peaks at ~90°C and 263°C in heat flow curves), while TGA quantifies mass loss under controlled heating (e.g., -3.8% mass change at 300°C) . X-ray Diffraction (XRD) with angle-intensity plots (e.g., 9.72°–13.37° 2θ peaks) confirms crystallinity and polymorphic forms .

Q. How does this compound’s sodium channel blockade mechanism differ from other local anesthetics like bupivacaine or ropivacaine?

- Methodological Answer : Levobupivacaine, the S(-)-enantiomer of bupivacaine, exhibits stereoselective binding to voltage-gated sodium channels (SCN4A). In vitro electrophysiological assays (e.g., patch-clamp studies) demonstrate its potency in prolonging action potential duration while reducing cardiotoxicity risk compared to racemic bupivacaine. Comparative studies using neuronal cell lines can quantify IC₅₀ values for sodium current inhibition .

Q. What are the validated analytical techniques for assessing this compound purity and enantiomeric composition?

- Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) with polarimetric detection is standard for enantiomeric purity. USP monographs specify tests for sulfates (<0.1%), heavy metals (<20 ppm), and residual solvents via gas chromatography. Thin-layer chromatography (TLC) and mass spectrometry (LC-MS/MS) are used for impurity profiling .

Q. How do researchers evaluate levobupivacaine’s cardiac toxicity profile in preclinical models?

- Methodological Answer : Isolated Langendorff heart preparations or cardiomyocyte cultures are exposed to levobupivacaine to measure arrhythmogenic thresholds (e.g., QRS prolongation, QT interval changes). Comparative studies with bupivacaine show levobupivacaine’s lower affinity for cardiac sodium channels (Nav1.5), reducing arrhythmia risk .

Q. What metabolic pathways govern this compound’s pharmacokinetics?

- Methodological Answer : Hepatic cytochrome P450 (CYP3A4/5) mediates N-dealkylation, producing pipecoloxylidide metabolites. In vitro microsomal assays with LC-MS/MS can quantify metabolite ratios. Renal excretion accounts for <10% of unchanged drug, necessitating urine pH modulation studies to assess clearance variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on levobupivacaine’s neurotoxicity?

- Methodological Answer : Phase 4 trials comparing levobupivacaine and ropivacaine in epidural anesthesia (n=114) show conflicting neurotoxicity outcomes. Meta-analyses should stratify data by concentration, exposure duration, and patient comorbidities. In vivo rat models with intrathecal administration (e.g., behavioral assessments of motor/sensory function) provide mechanistic insights .

Q. What experimental designs optimize this compound’s formulation for sustained release?

- Methodological Answer : Electrosprayed poly(D,L-lactide-co-glycolide) (PLGA) microparticles loaded with levobupivacaine can be tested for encapsulation efficiency (UV-spectroscopy) and release kinetics (HPLC). Hyperbaric formulations with baricity adjusters (e.g., dextrose) require density measurements and in vitro diffusion studies across synthetic meningeal membranes .

Q. How do researchers validate levobupivacaine’s role in inducing ferroptosis in cancer cells?

- Methodological Answer : Gastric cancer cell lines (e.g., AGS) treated with levobupivacaine can be assayed for glutathione peroxidase 4 (GPX4) downregulation and lipid peroxidation (malondialdehyde assays). siRNA knockdown of SLC7A11 (a ferroptosis regulator) confirms pathway specificity. In vivo xenograft models assess tumor growth inhibition .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR spectroscopy, monitor reaction intermediates during chiral synthesis. Quality-by-Design (QbD) approaches optimize parameters like temperature (critical for enantiomeric purity) and crystallization solvents (e.g., ethanol/water ratios) .

Q. How can computational modeling improve levobupivacaine’s receptor-binding affinity predictions?

Propriétés

IUPAC Name |

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046071 | |

| Record name | Levobupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27262-48-2 | |

| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobupivacaine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOBUPIVACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J998RDZ51I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.